molecular formula C13H19NO2 B053875 tert-butyl (3S)-3-amino-3-phenylpropanoate CAS No. 120686-18-2

tert-butyl (3S)-3-amino-3-phenylpropanoate

Cat. No.: B053875
CAS No.: 120686-18-2
M. Wt: 221.29 g/mol
InChI Key: TYYCBAISLMKLMT-NSHDSACASA-N
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Description

Tert-butyl (3S)-3-amino-3-phenylpropanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate typically involves the esterification of (3S)-3-amino-3-phenylpropanoic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidation products.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Tert-butyl alcohol and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-phenylpropanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S)-3-amino-4-phenylbutanoate: Similar structure with an additional carbon in the backbone.

    Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate: Similar structure with a methyl group on the phenyl ring.

    Tert-butyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate: Similar structure with a methoxy group on the phenyl ring

Uniqueness

Tert-butyl (3S)-3-amino-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of the tert-butyl ester group provides steric hindrance, while the amino and phenyl groups offer opportunities for various chemical modifications and interactions.

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCBAISLMKLMT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120686-18-2
Record name 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120686-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 10 g of 4-phenylazetidin-2-one and 15.2 g of chlorotrimethylsilane in 150 cm3 of anhydrous tert.-butanol are refluxed for 7 days. The solution is then evaporated and ethyl acetate and aqueous sodium bicarbonate at 5% are added. The organic phase is washed with water, dried on sodium sulphate and is then evaporated. 7 g of tert.- butyl 3-phenyl-3-amino-propanoate are obtained (yield 47%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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